2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid
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Overview
Description
2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its structural similarity to histidine, an essential amino acid, and its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as copper or nickel are frequently used in these reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .
Scientific Research Applications
2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: Its structural similarity to histidine makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with various molecular targets. In biological systems, it can mimic histidine and participate in enzyme catalysis and protein binding. The imidazole ring can coordinate with metal ions, influencing enzyme activity and stability .
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole-4-acetic acid: A metabolite of histidine with similar chemical properties.
1-methylhistidine: A methylated derivative of histidine with comparable biological activity.
Uniqueness
2-amino-3-(4-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 4-position of the imidazole ring differentiates it from other similar compounds and influences its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
UAFOEWLJICDDGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CC(C(=O)O)N |
Origin of Product |
United States |
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